molecular formula C15H9N3O2 B1333991 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione CAS No. 82575-23-3

2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B1333991
CAS RN: 82575-23-3
M. Wt: 263.25 g/mol
InChI Key: QZVLTKNDOHSWPC-UHFFFAOYSA-N
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Description

“2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione” is a compound that contains an indazole moiety . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .


Synthesis Analysis

The synthesis of indazoles has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . A new reaction has been predicted as part of the synthesis of 1H-indazole .

Scientific Research Applications

Antimicrobial Applications

Indazole derivatives, which share a core structure with “2-(1H-Indazol-3-yl)isoindoline-1,3-dione”, have been explored for their antimicrobial properties. For example, compounds with an indazole moiety have been evaluated for activity against various bacterial strains such as Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

Anti-HIV Research

Indole derivatives have shown promise in anti-HIV research. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been conducted to assess their potential as anti-HIV-1 agents .

Anticancer Activity

N-phenyl-1H-indazole-1-carboxamides, which are structurally related to the compound , have been synthesized and evaluated for their in vitro antiproliferative activities against a panel of tumor cell lines derived from various clinically isolated cancer types . Additionally, isoindoline-1,3-dione derivatives have been investigated for their effects on blood cancer cell lines .

Anti-Tubercular Potential

Compounds containing imidazole and thiadiazole moieties have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis. Some of these compounds showed potent activity compared to others .

Biofilm Prevention

Research has also focused on the role of biofilms in bacterial persistence and the significant problem they pose in the health industry. Efforts are being made to reduce microbial colonization and prevent biofilm formation .

Drug Design and Synthesis

The design of new molecules using isoindoline-1,3-dione has received considerable attention due to their wide range of applications. Recent scientific research has focused on the synthesis of isoindolines-1,3-diones molecules for various uses .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

2-(1H-indazol-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2/c19-14-9-5-1-2-6-10(9)15(20)18(14)13-11-7-3-4-8-12(11)16-17-13/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVLTKNDOHSWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373130
Record name 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione

CAS RN

82575-23-3
Record name 2-(1H-Indazol-3-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.0 g of the same 3-aminoindazole as Example 1 and 6.68 g of phthalic acid were added to 50 ml of dixoane, and the mixture was stirred for 5 hours at 120° C. The mixture was condensed under reduced pressure, 30 ml of diethyl ether was added and the mixture was stirred under cooling with ice and water for 30 minutes to separate crystals. The crystals were obtained by filtration and dried under reduced pressure to give 8.6 g of 3-phthalimidoindazole in a yield of 87%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 50 ml of dioxane were added 5.0 g of 3-aminoindazole thus obtained and 6.68 g of phthalic anhydride, and the mixture was stirred for 5 hours at 120° C. After the mixture was condensed under reduced pressure, the condensed residue was added with 30 ml of diethyl ether and stirred under cooling with ice and water for 30 minutes to separate crystals. Then the crystals were obtained by filtration and dried under reduced pressure to give 8.6 g of 3-phthalimidoindazole having the following analytical values in a yield of 87%.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.68 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

5.0 g of the same 3-aminoindazole as Example 1 and 6.68 g of phthalic acid were added to 50 ml of dioxane, and the mixture was stirred for 5 hours at 120° C. The mixture was condensed under reduced pressure, 30 ml of diethyl ether was added and the mixture was stirred under cooling with ice and water for 30 minutes to separate crystals. The crystals were obtained by filtration and dried under reduced pressure to give 8.6 g of 3-phthalimidoindazole in a yield of 87%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 1,4-dioxane (0.5 L) solution of 1H-indazol-3-amine (3.3 g) and phthalic anhydride (14.8 g) was stirred with heating under reflux for 15 hours. After cooled to room temperature, the reaction solution was evaporated under reduced pressure, water (50 mL) was added to the residue, and the precipitated solid was collected through filtration, washed with distilled water and ethyl acetate in that order, and dried to give the title compound as a white solid (26.0 g).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One

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